1-(3-Bromophenyl)prop-2-yn-1-one
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Overview
Description
1-(3-Bromophenyl)prop-2-yn-1-one is an organic compound with the molecular formula C9H7BrO. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propynone group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)prop-2-yn-1-one can be synthesized through various methods. One common approach involves the bromination of phenylacetylene followed by a coupling reaction with propargyl bromide. The reaction typically requires a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenylpropynones depending on the nucleophile used
Scientific Research Applications
1-(3-Bromophenyl)prop-2-yn-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)prop-2-yn-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(4-Bromophenyl)prop-2-yn-1-one: Similar structure but with the bromine atom at the para position.
1-(3-Fluorophenyl)prop-2-yn-1-one: Fluorine atom instead of bromine, affecting reactivity and biological activity.
1-(3-Chlorophenyl)prop-2-yn-1-one: Chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness: 1-(3-Bromophenyl)prop-2-yn-1-one is unique due to the presence of the bromine atom at the meta position, which influences its reactivity and interaction with other molecules. This positional isomerism can result in distinct chemical and biological properties compared to its para and ortho counterparts .
Properties
IUPAC Name |
1-(3-bromophenyl)prop-2-yn-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIZLWMLLQYDJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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